
N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, also known as MPQC, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. MPQC belongs to the class of quinoline-based compounds that have been shown to exhibit anticancer properties. In
作用機序
The mechanism of action of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to activate caspase-3 and caspase-9, which are key regulators of the apoptotic pathway. N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide also inhibits the Akt pathway, which is involved in cell survival and proliferation. By inhibiting the Akt pathway, N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has also been shown to inhibit the growth of various cancer cell lines. Furthermore, N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. In addition, N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to inhibit the Akt pathway, which is involved in cell survival and proliferation.
実験室実験の利点と制限
One advantage of using N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells. N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. However, one limitation of using N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are many potential future directions for N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide research. One direction is to investigate the use of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide in combination therapy with chemotherapy drugs. Another direction is to explore the use of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide in other types of cancer, such as pancreatic cancer and ovarian cancer. Furthermore, the development of more soluble forms of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide could improve its potential as a cancer therapy. Finally, the investigation of the mechanism of action of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide could lead to the development of more potent anticancer drugs.
合成法
The synthesis of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves the reaction of 4-chloro-2-aminopyridine and 3-methylphenylboronic acid with 4-chloroquinoline-2-carbaldehyde in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction to yield N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide as a white solid with a melting point of 278-280°C.
科学的研究の応用
N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to exhibit anticancer properties and has been investigated for its potential use in cancer research. Studies have shown that N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide induces apoptosis in cancer cells by activating the caspase pathway. N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-(3-methylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15-5-4-6-17(13-15)24-22(26)19-14-21(16-9-11-23-12-10-16)25-20-8-3-2-7-18(19)20/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXSCLCUXFPYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-4-yl)-N-(m-tolyl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2784022.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2784025.png)
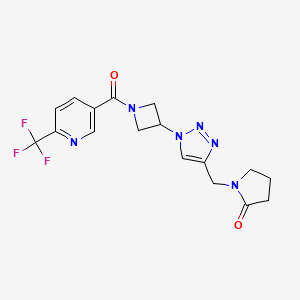
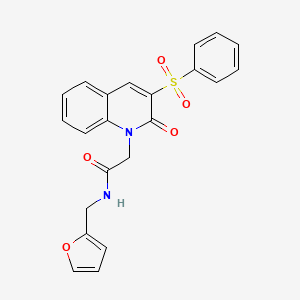
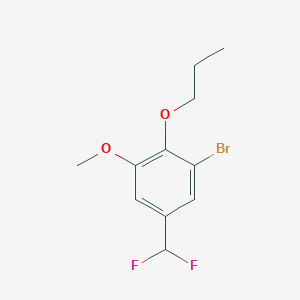
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2784031.png)
![N-[1-(2-Naphthalenyl)ethyl]formamide](/img/structure/B2784032.png)
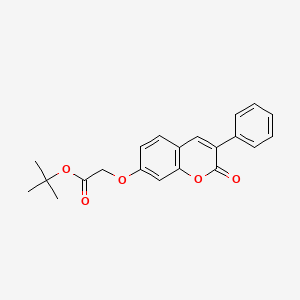
![ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2784034.png)
![6-(3-Fluorophenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2784035.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2784036.png)
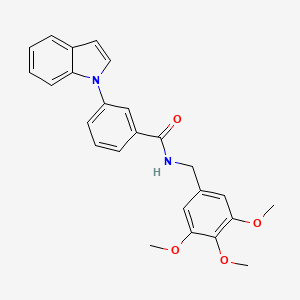
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2784040.png)
![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784044.png)